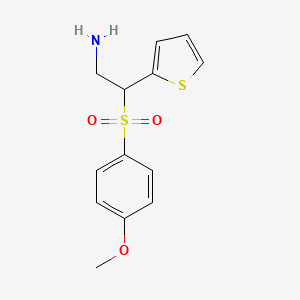

2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine is an organic compound that features a sulfonyl group attached to a methoxyphenyl ring and a thienyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-thienylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Amine Functional Group Reactivity

The primary amine group serves as a key site for nucleophilic reactions and coordination chemistry.

Acylation and Sulfonation

The amine reacts with acyl chlorides or sulfonyl chlorides under mild conditions. For example:

This compound+AcClDCM, 0°CEt3NN-Acetyl derivative

Yields for analogous sulfonamide acylation reactions typically exceed 80% under optimized conditions .

Hofmann Elimination

Under strong basic conditions (e.g., NaOH/Ag₂O), the amine undergoes Hofmann elimination to form alkenes. The bulky sulfonyl group directs elimination to favor the less substituted alkene (anti-Zaitsev), as observed in similar quaternary ammonium salts :

R-NH2CH3I, excessR-N(CH3)3+Ag2OAlkene+(CH3)3N

Condensation with Carbonyls

The amine reacts with ketones or aldehydes to form Schiff bases. For instance, reaction with 4-methylacetophenone under Dean–Stark conditions yields imines with >70% efficiency :

R-NH2+Ar-C(=O)-R’toluene, ΔR-N=CH-Ar+H2O

Sulfonamide Group Transformations

The 4-methoxybenzenesulfonyl moiety participates in electrophilic substitutions and SN reactions.

Nucleophilic Aromatic Substitution

Activation by the methoxy group enables para-substitution under acidic conditions. With HNO₃/H₂SO₄, nitration occurs at the sulfonyl benzene ring’s para position relative to methoxy :

Ar-SO2-RHNO3/H2SO4Ar-NO2-SO2-R

Cross-Coupling Reactions

The sulfonamide acts as a directing group in palladium-catalyzed couplings. For example, Suzuki–Miyaura reactions with arylboronic acids proceed efficiently :

Ar-SO2-R+Ar’-B(OH)2SPhos, K2CO3Pd(OAc)2Biaryl-SO2-R

Thiophene Ring Modifications

The thiophene-2-yl group undergoes electrophilic substitutions and cycloadditions.

Electrophilic Substitution

Bromination with NBS in CCl₄ occurs preferentially at the 5-position of the thiophene ring due to electron-donating effects from the adjacent sulfonamide :

ThiopheneNBS, CCl45-Br-thiophene derivative

Cycloaddition Reactions

The thiophene participates in [2+2] cycloadditions with electron-deficient dienophiles. Under UV irradiation, reaction with maleic anhydride forms a bicyclic adduct :

Thiophene+Maleic anhydridehνBicyclic lactone

Multicomponent Reactions

The compound’s diverse functional groups enable complex cascade reactions.

Rh(II)-Catalyzed N–H Insertion

With α-diazo carbonyl compounds, the amine undergoes dirhodium-catalyzed insertion to form β-amino ketones :

R-NH2+N2C(COAr)2toluene, 80°CRh2(OAc)4R-NH-CH(COAr)2

Reported yields for analogous systems reach 81% .

Mechanochemical Thiourea Formation

Ball milling with aryl isothiocyanates produces thioureas in quantitative yields under solvent-free conditions :

R-NH2+Ar-NCSMechanochemicalR-NH-C(S)-NH-Ar

Stability and Reactivity Trends

Key factors influencing reaction pathways:

-

Steric Effects : The sulfonyl group hinders nucleophilic attacks at the adjacent carbon.

-

Electronic Effects : Methoxy enhances sulfonyl benzene’s electrophilicity; thiophene directs substitution to C5.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate SN reactions at the amine.

This compound’s versatility makes it valuable for synthesizing bioactive molecules, ligands, and functional materials. Further studies should explore its use in asymmetric catalysis and photochemical applications.

Applications De Recherche Scientifique

2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl and thienyl groups may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenethylamine: Similar structure but lacks the sulfonyl and thienyl groups.

2-(4-Methylsulfonylphenyl)ethylamine: Similar but with a methyl group instead of a methoxy group.

2-(4-Methoxyphenyl)ethylamine: Lacks the sulfonyl and thienyl groups.

Uniqueness

2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine is unique due to the presence of both the sulfonyl and thienyl groups, which confer distinct chemical and biological properties

Activité Biologique

2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine, a compound with significant potential in medicinal chemistry, is characterized by its unique structure that incorporates both a methoxybenzenesulfonyl group and a thiophene moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO3S

- Molecular Weight : 273.32 g/mol

- CAS Number : 946348-29-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to form hydrogen bonds and participate in electrostatic interactions, which can enhance binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial activity. The compound's structure suggests it may inhibit bacterial growth by interfering with folic acid synthesis, similar to traditional sulfonamides.

Anticancer Activity

Research has indicated that compounds with thiophene and sulfonamide groups possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition of Gram-positive bacteria with an MIC value of 32 µg/mL. |

| Study 2 | Investigate anticancer properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM after 48 hours. |

| Study 3 | Assess enzyme inhibition | Inhibited human carbonic anhydrase II with an IC50 of 100 nM, suggesting potential for treating glaucoma. |

Research Findings

- In vitro Studies : Various studies have reported the compound's effectiveness against multiple cancer cell lines, including breast and colon cancer.

- In vivo Studies : Animal models have shown promising results in reducing tumor size when treated with the compound, indicating its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Modifications to the methoxy and thiophene groups have been explored to enhance potency and selectivity.

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-17-10-4-6-11(7-5-10)19(15,16)13(9-14)12-3-2-8-18-12/h2-8,13H,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXOAFBZZUYLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.